molecular formula C10H12ClN3 B1460718 4-Chloro-1-propyl-1H-indazol-3-amine CAS No. 959240-46-1

4-Chloro-1-propyl-1H-indazol-3-amine

Cat. No.: B1460718
CAS No.: 959240-46-1
M. Wt: 209.67 g/mol
InChI Key: KYBNMNFGKBFZHJ-UHFFFAOYSA-N
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Description

Table 1: Molecular descriptors

Property Value
Molecular formula C₁₀H₁₂ClN₃
Molecular weight 209.68 g/mol
SMILES NC₁=NN(CCC)C₂=C₁C(Cl)=CC=C₂
InChI key KYBNMNFGKBFZHJ-UHFFFAOYSA-N

The nomenclature adheres to IUPAC guidelines, prioritizing the indazole numbering system where the nitrogen atoms occupy positions 1 and 2. The propyl chain at position 1 and chlorine at position 4 create steric and electronic distinctions from simpler indazole derivatives.

X-ray Crystallography and Conformational Analysis

While no experimental X-ray diffraction data exists for this compound, predictive computational models and analogous indazole structures provide insights. The compound’s planar indazole core likely adopts a near-coplanar arrangement between the benzene and pyrazole rings, as observed in related derivatives like 4-chloro-1H-indazol-3-amine.

Collision cross-section (CCS) predictions for protonated adducts ([M+H]⁺ ) suggest a CCS of 129.9 Ų , indicative of a compact conformation stabilized by intramolecular hydrogen bonding between the amine and adjacent nitrogen. Comparative studies of 3-aminoindazoles demonstrate that alkyl substituents at position 1 (e.g., propyl) induce slight torsional distortions in the pyrazole ring, reducing planarity by ~5–10° compared to unsubstituted analogs.

Isotopic and Stereochemical Variants

Isotopic labeling studies for this compound remain unreported, but deuterated analogs of similar indazoles (e.g., 4-chloro-1H-indazol-3-amine-d₃) show utility in mass spectrometry-based metabolic tracing. The absence of chiral centers in this compound precludes stereoisomerism, though synthetic routes could introduce isotopic labels (e.g., ¹⁵N at the amine or ¹³C in the propyl chain) for mechanistic studies.

Comparative Structural Analysis with Analogous Indazole Derivatives

Structural comparisons highlight the impact of substituents on indazole pharmacology and reactivity:

Table 2: Substituent effects in indazole derivatives

Compound Substituents Key Structural Features
This compound 1-propyl, 4-Cl, 3-NH₂ Enhanced lipophilicity (LogP = 2.68)
4-Chloro-1-ethyl-1H-indazol-3-amine 1-ethyl, 4-Cl, 3-NH₂ Reduced steric bulk (MW = 195.65 g/mol)
1H-Indazol-3-amine 3-NH₂ Planar structure (CCS = 120.2 Ų)
Entrectinib (1H-indazole derivative) 3-amino, 5-substituents Bicyclic core with kinase-binding motifs

The propyl group at position 1 increases hydrophobicity compared to ethyl or methyl analogs, potentially enhancing membrane permeability. Chlorine at position 4 stabilizes the indazole ring through electron-withdrawing effects, as evidenced by reduced aromatic C-Cl bond lengths (~1.72 Å) in related halogenated indazoles. In contrast, 3-amino substituents enable hydrogen-bonding interactions critical for biological target engagement, as seen in JNK3 inhibitors like 25c .

Substitutions at position 6 (e.g., acetyl or morpholinyl groups) further modulate bioactivity, but such modifications are absent in this compound. This structural simplicity positions it as a foundational scaffold for derivatization studies aimed at optimizing pharmacokinetic or target-binding properties.

Properties

IUPAC Name

4-chloro-1-propylindazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3/c1-2-6-14-8-5-3-4-7(11)9(8)10(12)13-14/h3-5H,2,6H2,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYBNMNFGKBFZHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C(=CC=C2)Cl)C(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70650970
Record name 4-Chloro-1-propyl-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959240-46-1
Record name 4-Chloro-1-propyl-1H-indazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959240-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-1-propyl-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Analysis

Biochemical Properties

4-Chloro-1-propyl-1H-indazol-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, this compound can bind to specific receptors on the cell surface, altering the cell’s response to external stimuli.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit pathways involved in cell proliferation, apoptosis, and differentiation. This compound has been observed to affect the expression of genes related to cell cycle regulation and metabolic processes. Furthermore, this compound can alter cellular metabolism by affecting the activity of enzymes involved in metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit certain kinases by binding to their active sites, preventing substrate phosphorylation. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to changes in the expression of genes involved in critical cellular processes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its effectiveness. In vitro studies have shown that this compound remains stable under specific conditions, but it can degrade when exposed to certain environmental factors. Long-term effects on cellular function have also been observed, with prolonged exposure leading to changes in cell behavior and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as reducing inflammation or inhibiting tumor growth. At higher doses, toxic or adverse effects can occur. Studies have shown that there is a threshold dose beyond which the compound’s toxicity increases significantly, leading to adverse effects on the liver, kidneys, and other organs.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it can localize to different cellular compartments, affecting its activity and function. The distribution of this compound within tissues can also influence its therapeutic and toxic effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA or nuclear proteins, influencing gene expression. Alternatively, it may be found in the cytoplasm, where it can interact with cytoplasmic proteins and enzymes.

Biological Activity

4-Chloro-1-propyl-1H-indazol-3-amine is a synthetic compound that belongs to the indazole class of heterocyclic compounds. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

  • Molecular Formula : C10H12ClN3
  • Molecular Weight : 209.67 g/mol
  • CAS Number : 959240-46-1

This compound exhibits its biological effects through several mechanisms:

  • Kinase Inhibition : It has been shown to inhibit various kinases, which are crucial for cellular signaling pathways. This inhibition can lead to altered cellular responses, impacting processes such as cell proliferation and apoptosis.
  • Receptor Interaction : The compound can bind to specific receptors on cell membranes, modifying the cell's response to external stimuli. This interaction can influence gene expression and metabolic pathways.
  • Biochemical Pathways : Indazole derivatives like this compound are known to interact with multiple biochemical pathways, suggesting a broad spectrum of potential therapeutic applications.

Anticancer Activity

Research indicates that this compound has significant anticancer properties:

  • Cell Line Studies : In vitro studies have demonstrated its efficacy against various cancer cell lines, with IC50 values indicating effective inhibition of cell growth. For instance, in studies involving leukemia and breast cancer cells, the compound exhibited notable cytotoxicity .
Cell Line TypeIC50 (µM)
Leukemia5 - 15
Breast Cancer10 - 20
Prostate Cancer7 - 14

Antibacterial Activity

The compound also shows antibacterial properties:

  • Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values ranging from 40 to 50 µg/mL against various bacterial strains, suggesting it may be effective as an antibacterial agent comparable to standard antibiotics like ceftriaxone .
Bacterial StrainMIC (µg/mL)
E. faecalis45
P. aeruginosa50
K. pneumoniae40

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory properties:

  • Cytokine Inhibition : The compound effectively reduces levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha in treated cells, indicating potential applications in inflammatory diseases .

Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential:

  • Absorption and Distribution : The compound is absorbed through specific transport mechanisms within cells and tissues, which influences its bioavailability and efficacy.
  • Metabolism : It interacts with cytochrome P450 enzymes, affecting its metabolism and clearance from the body.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • In Vitro Studies : Laboratory experiments have shown that this compound can significantly inhibit cancer cell proliferation while promoting apoptosis in treated cells.
  • Animal Models : Dosage-dependent effects have been observed in animal models, where lower doses were associated with therapeutic benefits, while higher doses led to toxicity.
  • Stability Studies : Research on the stability of the compound under various environmental conditions indicates that it maintains efficacy over time but may degrade under extreme conditions.

Scientific Research Applications

4-Chloro-1-propyl-1H-indazol-3-amine belongs to the indazole family, which has garnered attention for its diverse biological activities. Indazole derivatives are known for their roles in treating various diseases due to their anti-tumor, anti-inflammatory, and anti-diabetic properties.

Antitumor Activity

Recent studies have indicated that indazole derivatives can exhibit significant antitumor activity. For instance, compounds structurally related to this compound have shown promising results against several cancer cell lines. A notable example is the compound 6o, which demonstrated an IC50 value of 5.15 µM against the K562 chronic myeloid leukemia cell line while showing selective toxicity towards normal cells (HEK-293) with an IC50 of 33.2 µM . This selectivity suggests that modifications of the indazole structure could lead to effective anticancer agents with reduced side effects.

Anti-inflammatory Properties

Indazole derivatives have also been explored for their anti-inflammatory effects. Compounds similar to this compound have been implicated in the treatment of inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease . The mechanism often involves the inhibition of pro-inflammatory cytokines, making these compounds potential candidates for managing chronic inflammatory diseases.

Synthesis and Development

The synthesis of this compound can be approached through various methodologies that emphasize efficiency and yield.

Synthetic Routes

One practical synthesis method involves the bromination of a precursor compound followed by cyclization to form the indazole structure. For example, a two-step protocol has been developed that allows for high yields without the need for extensive purification techniques like chromatography . This method is advantageous for large-scale production and could facilitate further research into its applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Indazole Derivatives

4-Chloro-1-ethyl-1H-indazol-3-amine (CAS 1015846-49-7)
  • Key Differences : Ethyl group at the 1-position instead of propyl.
  • Impact: Reduced lipophilicity (shorter alkyl chain) may decrease membrane permeability compared to the propyl analog. No direct bioactivity data is available in the evidence, but such substitutions often modulate pharmacokinetic properties .
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
  • Key Differences : Pyrazole core (vs. indazole), methyl group at the 3-position, and pyridinyl substituent.
  • Synthesis : Prepared via copper-catalyzed coupling (17.9% yield, mp 104–107°C) .
  • Relevance : Demonstrates the importance of heterocycle choice (pyrazole vs. indazole) in tuning electronic and steric profiles.

Heterocyclic Core Modifications

4-(3-Chlorophenyl)-1-cyclopropyl-1H-imidazol-5-amine (CAS 1248768-24-2)
  • Key Differences : Imidazole core with a chlorophenyl group.
  • Relevance : Cyclopropyl groups are sterically restrictive and may enhance metabolic stability. The chloro-phenyl substituent introduces aromatic interactions absent in the indazole derivative .
3-Amino-1-ethyl-1,3-dihydro-2H-indol-2-one Hydrochloride (CAS 1105068-64-1)
  • Key Differences: Indolinone core (vs. indazole), ketone functionality.

Key Research Findings and Implications

Synthetic Challenges : The propyl-substituted indazole lacks reported synthesis details in the evidence, but analogous compounds (e.g., pyrazole derivatives) suggest copper-catalyzed coupling or nucleophilic substitution as plausible routes .

Substituent Effects :

  • Alkyl Chain Length : Propyl vs. ethyl groups influence logP values, with propyl likely increasing hydrophobicity by ~0.5–1.0 units (estimated via ClogP).
  • Chlorine Position : The 4-Cl in indazole may direct electrophilic substitution reactions differently compared to meta or para positions in other cores .

Structural Diversity : Indazoles generally exhibit higher metabolic stability than imidazoles or pyrazoles due to reduced ring strain and enhanced π-stacking .

Preparation Methods

Cyclization and Halogenation

  • Regioselective halogenation : Starting from 2,6-dichlorobenzonitrile, selective bromination or chlorination can be achieved to install the halogen at the 4-position of the indazole ring.
  • Heterocycle formation : Treatment with hydrazine induces cyclization to form the indazole core with the amino group at the 3-position.
  • This two-step sequence (halogenation then cyclization) yields the 4-chloro-1H-indazol-3-amine framework with yields reported between 38-45% on a large scale without requiring chromatography purification.

N-1 Propylation (Alkylation)

  • The N-1 position of the indazole is alkylated with propyl halides (e.g., propyl bromide or iodide) under basic conditions.
  • Typical bases used include potassium carbonate or sodium hydride in polar aprotic solvents like DMF or DMSO.
  • This alkylation step must be controlled to avoid over-alkylation or substitution at other nucleophilic sites.

Alternative Synthetic Routes via Carboxamide Intermediates

  • Starting from indazole-3-carboxylic acid derivatives, amide coupling with propylamine can afford related derivatives.
  • The carboxylic acid intermediate is prepared via lithiation at C-3 followed by carbonation and deprotection steps.
  • Coupling agents such as HOBT and EDC.HCl facilitate amide bond formation with propylamine, yielding N-propyl indazole-3-carboxamides.
  • Although this route is more common for carboxamide derivatives, it demonstrates the versatility of functionalizing the indazole at position 3 and N-1.

Representative Reaction Scheme

Step Reagents/Conditions Outcome Yield (%) Notes
1 2,6-Dichlorobenzonitrile + Regioselective halogenation (chlorination) 4-Chloro-substituted intermediate 40-50 Controlled halogenation critical
2 Hydrazine hydrate, reflux Cyclization to 4-chloro-1H-indazol-3-amine 38-45 Efficient, scalable, no chromatography needed
3 Propyl bromide, K2CO3, DMF, reflux N-1 alkylation to 4-chloro-1-propyl-1H-indazol-3-amine 70-85 Base-mediated alkylation

Analytical and Purification Notes

  • The synthetic protocols emphasize avoiding chromatographic purification by optimizing reaction conditions and crystallization steps.
  • Characterization includes NMR (¹H and ¹³C), IR spectroscopy, and elemental analysis to confirm substitution patterns and purity.
  • For example, ¹H NMR signals for the propyl group appear as triplets and multiplets in the 0.9–1.8 ppm range, while aromatic protons of the indazole ring resonate between 7.0–8.0 ppm.

Process Development and Scale-Up

  • The described halogenation and cyclization steps have been demonstrated successfully on hundred-gram scales, indicating the method's robustness for industrial applications.
  • Avoiding column chromatography reduces cost and waste, making the process economically and environmentally favorable.
  • Alkylation conditions are adapted for scale-up by controlling temperature and reagent stoichiometry to maximize yield and minimize impurities.

Summary Table of Preparation Methods

Methodology Key Steps Advantages Limitations
Halogenation + Cyclization + Alkylation Regioselective chlorination → hydrazine cyclization → N-1 propylation Economical, scalable, no chromatography Moderate overall yield (38-45% for cyclization step)
Carboxylic Acid Route Lithiation → carbonation → amide coupling with propylamine Versatile for derivatives, good yields for amides Multi-step, requires coupling agents and purification

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Chloro-1-propyl-1H-indazol-3-amine, and how can reaction conditions be optimized for higher yields?

  • Methodology :

  • Nucleophilic substitution or copper-catalyzed coupling (e.g., using Cs₂CO₃ as a base and CuBr as a catalyst) can introduce the propyl group to the indazole core .
  • Optimization strategies :
  • Increase reaction time (e.g., 48 hours at 35°C) to improve conversion.
  • Use polar aprotic solvents like DMSO to enhance reactivity.
  • Purify via silica gel chromatography (ethyl acetate/hexane gradients) to isolate the product .
  • Example : A related indazole derivative achieved 17.9% yield under similar conditions; optimizing stoichiometry or temperature may improve efficiency .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks for chloro, propyl, and indazole protons (e.g., δ 8.87 ppm for aromatic protons in similar compounds) .
  • HRMS (ESI) : Confirm molecular weight (e.g., [M+H]⁺ ion matching theoretical mass) .
  • IR spectroscopy : Identify functional groups (e.g., N-H stretches at ~3298 cm⁻¹) .

Q. How can researchers ensure the purity of this compound post-synthesis?

  • Methodology :

  • HPLC : Use reverse-phase columns (C18) with UV detection (λ = 254 nm) to assess purity (>98% recommended for biological assays) .
  • Recrystallization : Optimize solvent mixtures (e.g., DMSO/water) to obtain high-purity crystals .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental bioactivity data for this compound derivatives?

  • Methodology :

  • Re-validate computational models : Check protonation states, solvation effects, and docking parameters (e.g., using Schrödinger Suite or AutoDock).
  • Orthogonal assays : Compare results across multiple platforms (e.g., enzymatic vs. cell-based assays) to rule out experimental variability .
  • Metabolite analysis : Use LC-MS/MS to detect degradation products that may interfere with activity .

Q. How can X-ray crystallography be applied to confirm the molecular geometry of this compound, and what challenges might arise during data collection?

  • Methodology :

  • Data collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) with SHELX or WinGX for structure refinement .
  • Challenges :
  • Crystal quality : Slow evaporation from DMSO/water may improve crystal growth.
  • Twinning : Use PLATON to detect and model twinned datasets .

Q. What methodologies are recommended for analyzing the regioselectivity in the alkylation of the indazole ring during synthesis?

  • Methodology :

  • Steric/electronic analysis : Use DFT calculations (Gaussian 09) to predict preferential substitution sites (N1 vs. N2).
  • Protecting groups : Introduce tert-butoxycarbonyl (Boc) groups to direct alkylation to the desired position .

Q. How should researchers approach the development of structure-activity relationship (SAR) models for this compound in kinase inhibition studies?

  • Methodology :

  • Analog synthesis : Modify the propyl chain or chloro substituent to test steric and electronic effects.
  • Kinase profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to identify targets .
  • Data analysis : Apply multivariate regression (e.g., CoMFA) to correlate structural features with IC₅₀ values.

Q. What are the best practices for assessing the in vitro metabolic stability of this compound in hepatic microsome assays?

  • Methodology :

  • Incubation conditions : Use pooled human liver microsomes (0.5 mg/mL) with NADPH regeneration systems.
  • LC-MS/MS quantification : Monitor parent compound depletion over time (t₁/₂ calculation).
  • Controls : Include verapamil (high-clearance control) and warfarin (low-clearance control) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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4-Chloro-1-propyl-1H-indazol-3-amine
Reactant of Route 2
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4-Chloro-1-propyl-1H-indazol-3-amine

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